2-Propanone, 1-(2-furanyl)-3-hydroxy-
Description
2-Propanone, 1-(2-furanyl)-3-hydroxy- is a ketone derivative featuring a furan ring substituted at the 2-position and a hydroxyl group at the 3-position of the propanone backbone. This compound is part of the furan-containing ketones, which are often associated with volatile organic compounds (VOCs) in food systems and industrial applications.
Properties
CAS No. |
63253-25-8 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-hydroxypropan-2-one |
InChI |
InChI=1S/C7H8O3/c8-5-6(9)4-7-2-1-3-10-7/h1-3,8H,4-5H2 |
InChI Key |
CWAPLHJUUXVEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 2-Propanone, 1-(2-furanyl)-3-hydroxy- and its analogs:
Key Research Findings
Volatility and Food Applications: Non-hydroxylated analogs like 1-(2-Furyl)-2-propanone and 1-(2-furanyl)-ethanone are prevalent in roasted coffee and cooked oyster sauce, contributing to sweet, almond-like odors. Their volatility makes them critical to aroma profiles . The hydroxyl group in 2-Propanone, 1-(2-furanyl)-3-hydroxy- likely reduces volatility, increasing its persistence in aqueous matrices. This property could make it suitable for stabilizing flavors or acting as an intermediate in pharmaceutical synthesis .
Reactivity and Stability: Saturated analogs like 2-Propanone,1-(dihydro-2(3H)-furanylidene)- (CAS 112595-65-0) exhibit lower reactivity due to reduced ring strain, whereas the unsaturated furan ring in the target compound may participate in electrophilic substitutions or oxidation reactions .
Industrial and Pharmacological Potential: Hydroxylated furan derivatives are explored for antioxidant and antimicrobial activities. The hydroxyl group in 2-Propanone, 1-(2-furanyl)-3-hydroxy- may enhance hydrogen-bonding capacity, improving binding to biological targets compared to non-hydroxylated analogs .
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